N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
描述
AB-FUBINACA 3-氟苯甲基异构体是一种合成大麻素,属于吲唑类化合物。它是AB-FUBINACA的异构体,不同之处在于苯甲基上的氟原子位置。 该化合物以其对中枢大麻素受体1 (CB1) 的强结合亲和力而闻名,使其成为法医学和药物研究领域的关注对象 .
准备方法
AB-FUBINACA 3-氟苯甲基异构体的合成涉及多个步骤,从吲唑核的制备开始。合成路线通常包括:
吲唑核的形成: 这是通过涉及肼和适当酮或醛的环化反应实现的。
羧酰胺基团的引入: 此步骤涉及吲唑核与适当的羧酸衍生物反应。
3-氟苯甲基的连接:
化学反应分析
AB-FUBINACA 3-氟苯甲基异构体经历各种化学反应,包括:
氧化: 此反应可以使用高锰酸钾或三氧化铬等氧化剂进行,导致形成氧化衍生物。
还原: 还原反应可以使用锂铝氢化物等还原剂进行,导致形成还原类似物。
取代: 亲核取代反应可以在苯甲基或吲唑核上引入不同的取代基。
科学研究应用
AB-FUBINACA 3-氟苯甲基异构体有几个科学研究应用:
化学: 它被用作分析化学中识别和区分合成大麻素的参考标准。
生物学: 研究该化合物与大麻素受体的相互作用,提供对受体结合和激活机制的见解。
医学: 正在进行的研究以探索其潜在的治疗应用,特别是在疼痛管理和神经保护方面。
作用机制
AB-FUBINACA 3-氟苯甲基异构体的作用机制涉及其与中枢大麻素受体1 (CB1) 的结合。这种结合导致受体激活,进而触发一系列细胞内信号通路。这些通路包括腺苷酸环化酶的抑制、离子通道的调节以及丝裂原活化蛋白激酶 (MAPKs) 的激活。 总的来说,这种作用是神经递质释放的调节,导致该化合物的心理活性和生理效应 .
与相似化合物的比较
AB-FUBINACA 3-氟苯甲基异构体在其异构体中是独一无二的,因为苯甲基上的氟原子位置不同。类似的化合物包括:
AB-FUBINACA: 母体化合物,氟原子位于苯甲基上的四位。
AB-PINACA: 另一种合成大麻素,具有类似的吲唑核,但取代基不同。
JWH-018: 一种合成大麻素,具有萘酰基吲哚结构,其化学结构与之明显不同,但具有类似的受体结合特性。
相似化合物的比较
AB-FUBINACA 3-fluorobenzyl isomer is unique among its isomers due to the position of the fluorine atom on the benzyl group. Similar compounds include:
AB-FUBINACA: The parent compound with the fluorine atom at the four-position on the benzyl group.
AB-PINACA: Another synthetic cannabinoid with a similar indazole core but different substituents.
JWH-018: A synthetic cannabinoid with a naphthoylindole structure, differing significantly in its chemical structure but with similar receptor binding properties.
The uniqueness of AB-FUBINACA 3-fluorobenzyl isomer lies in its specific binding affinity and the distinct pharmacological profile resulting from the fluorine substitution pattern .
属性
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYYWSOYXNOKBK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017714 | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185282-19-2 | |
Record name | Ab-fubinaca 3-fluorobenzyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes AB-FUBINACA 3-fluorobenzyl isomer a potential therapeutic agent for Dravet Syndrome?
A: Dravet Syndrome (DS) is a severe form of epilepsy that is often resistant to conventional treatments. Research suggests that modulating the endocannabinoid system could hold therapeutic potential for DS patients []. A study utilizing a zebrafish model of DS screened a library of synthetic cannabinoids (SCs) for their ability to reduce seizures []. AB-FUBINACA 3-fluorobenzyl isomer, classified as an indole-based cannabinoid, demonstrated promising anti-seizure activity in both locomotion-based and electrographic assays []. This suggests that this specific SC could potentially influence the endocannabinoid system in a way that disrupts seizure activity in DS, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。